molecular formula C23H24N4O4 B12025379 Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate CAS No. 634899-23-3

Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate

Cat. No.: B12025379
CAS No.: 634899-23-3
M. Wt: 420.5 g/mol
InChI Key: ZNAPYBSEGZZARO-BUVRLJJBSA-N
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Description

Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate is an organic compound with a complex structure that includes a pyrazole ring, a benzoate ester, and a butoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate typically involves multiple steps, starting with the preparation of the pyrazole ring and the benzoate ester. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions. The final step involves the coupling of the pyrazole ring with the benzoate ester under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)benzoate
  • Methyl 4-((2-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate

Uniqueness

Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate is unique due to its specific structural features, such as the presence of both a pyrazole ring and a benzoate ester

Properties

CAS No.

634899-23-3

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

methyl 4-[(E)-[[3-(4-butoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C23H24N4O4/c1-3-4-13-31-19-11-9-17(10-12-19)20-14-21(26-25-20)22(28)27-24-15-16-5-7-18(8-6-16)23(29)30-2/h5-12,14-15H,3-4,13H2,1-2H3,(H,25,26)(H,27,28)/b24-15+

InChI Key

ZNAPYBSEGZZARO-BUVRLJJBSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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